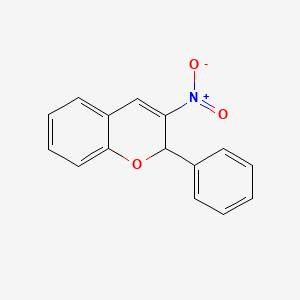

3-Nitro-2-phenyl-2H-chromene

Vue d'ensemble

Description

3-Nitro-2-phenyl-2H-chromene is a compound with the molecular formula C15H11NO3 . It is a type of chromene, which are oxygen-containing heterocycles related to conjugated nitroalkenes . These compounds are highly reactive and have been extensively studied in recent years .

Synthesis Analysis

The synthesis of 3-Nitro-2-phenyl-2H-chromene can be achieved by tandem condensation of salicylic aldehydes with (E)-3,3,3-trifluoro-1-nitro-2-phenylprop-1-ene in the presence of triethylamine . This method has been proposed due to its operational simplicity and scalability .Molecular Structure Analysis

The molecular weight of 3-Nitro-2-phenyl-2H-chromene is 253.25 g/mol . Its IUPAC name is 3-nitro-2-phenyl-2H-chromene . The InChI and Canonical SMILES representations provide more detailed structural information .Chemical Reactions Analysis

3-Nitro-2-phenyl-2H-chromene demonstrates conjugated addition reactions with enamines, nitromethane, and aniline . These reactions are characteristic for this class of compounds . The reactivity of 3-nitro-2H-chromenes is mostly determined by the nitroalkene moiety .Physical And Chemical Properties Analysis

3-Nitro-2-phenyl-2H-chromene has a topological polar surface area of 55 Ų and a complexity of 368 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 .Applications De Recherche Scientifique

Antitrypanosomal Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease with limited therapeutic options. Researchers have identified 3-nitro-2-phenyl-2H-chromene analogues as potent antitrypanosomal agents. Specifically, compounds GLK2-003 and GLK2-004 exhibit strong inhibition of Tc GlcK (T. cruzi glucokinase), a key enzyme in glucose metabolism. These analogues show promising efficacy against T. cruzi infective forms while maintaining low cytotoxicity in mammalian host cells .

Inhibition of P2Y6 Receptor

Due to the presence of a β-nitrostyrene fragment, 3-nitro-2H-chromenes like TIM-38 and 6-bromo-3-nitro-2-trifluoromethyl-2H-chromene (1) act as inhibitors of the P2Y6 receptor. Their ability to react with cysteine fragments in proteins via Michael addition makes them promising anti-inflammatory drugs .

Antitumor Activity

Compounds such as BENC-511 and DHM25, both 3-nitro-2H-chromenes, inhibit phosphoinositide-3-kinases (PI3K) and demonstrate antitumor activity against various cancer cell lines. The increased electrophilicity of the double bond in these chromenes contributes to their efficacy .

Conjugated Addition Reactions

3-Nitro-2-phenyl-2-(trifluoromethyl)-2H-chromene serves as a versatile substrate for conjugated addition reactions. These reactions involve enamines, nitromethane, and aniline, leading to structurally diverse products. X-ray structural analysis confirms the formation of these novel compounds .

Chromeno[3,4-c]pyrrolidines Synthesis

AgOAc-catalyzed reactions of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides generate a mixture of endo and endo’ isomers of chromeno[3,4-c]pyrrolidines. These heterocyclic compounds exhibit potential biological activities .

Early-Stage Drug Discovery Research

The 3-nitro-2-phenyl-2H-chromene scaffold holds promise for drug discovery research targeting Chagas disease and human African trypanosomiasis. Further optimization and structure–activity relationship (SAR) studies are essential to unlock its full potential .

Mécanisme D'action

Target of Action

The primary target of 3-Nitro-2-phenyl-2H-chromene is Trypanosoma cruzi glucokinase (TcGlcK) . TcGlcK is a potential drug target because its product, d-glucose-6-phosphate, serves as a key metabolite in various biochemical pathways .

Mode of Action

3-Nitro-2-phenyl-2H-chromene interacts with TcGlcK, inhibiting its function . This inhibition disrupts the normal metabolic processes of the Trypanosoma cruzi parasite, which relies on the product of TcGlcK for survival .

Biochemical Pathways

The compound affects the pentose phosphate pathway, glycolysis, and gluconeogenesis . These pathways are crucial for the survival and proliferation of the Trypanosoma cruzi parasite. By inhibiting TcGlcK, these pathways are disrupted, leading to the death of the parasite .

Result of Action

The result of the action of 3-Nitro-2-phenyl-2H-chromene is the inhibition of the growth of the Trypanosoma cruzi parasite . This is achieved by inhibiting the function of TcGlcK, disrupting crucial metabolic pathways, and leading to the death of the parasite .

Action Environment

The action, efficacy, and stability of 3-Nitro-2-phenyl-2H-chromene can be influenced by various environmental factors.

Orientations Futures

The availability of the starting 3-nitro-2H-chromenes, operational simplicity, and scalability, as well as the possibility of further functionalization of the products, open up prospects for the synthesis of libraries of compounds bearing a chromeno . These compounds are of interest for medicinal chemistry, especially due to the presence of the CF3 group .

Propriétés

IUPAC Name |

3-nitro-2-phenyl-2H-chromene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-16(18)13-10-12-8-4-5-9-14(12)19-15(13)11-6-2-1-3-7-11/h1-10,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXCGRAUCRLSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80973107 | |

| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57543-84-7 | |

| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran, 3-nitro-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-2-phenyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80973107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-Nitro-2-phenyl-2H-chromene a promising scaffold for drug discovery?

A1: Research indicates that the 3-Nitro-2-phenyl-2H-chromene scaffold demonstrates potential as an inhibitor of Trypanosoma cruzi glucokinase (TcGlcK), making it an attractive starting point for developing new drugs against Chagas disease. [] This is because TcGlcK plays a crucial role in the parasite's metabolism, and inhibiting this enzyme can disrupt its survival. []

Q2: How does 3-Nitro-2-phenyl-2H-chromene interact with TcGlcK?

A2: While the exact mechanism is still under investigation, studies show that 3-Nitro-2-phenyl-2H-chromene analogs exhibit inhibitory activity against TcGlcK. [] Further research is needed to determine the precise binding interactions and mode of inhibition.

Q3: What is the structure of 3-Nitro-2-phenyl-2H-chromene?

A3: 3-Nitro-2-phenyl-2H-chromene consists of a chromene core with a nitro group at the 3-position and a phenyl group at the 2-position. Its molecular formula is C15H11NO3, and its molecular weight is 253.25 g/mol. []

Q4: Are there any spectroscopic data available for 3-Nitro-2-phenyl-2H-chromene?

A4: While specific spectroscopic data aren't provided in the abstracts, the structures of synthesized compounds, including some 3-Nitro-2-phenyl-2H-chromene analogs, have been confirmed by various techniques, including NMR, IR, and HRMS. []

Q5: What modifications to the 3-Nitro-2-phenyl-2H-chromene structure have been explored, and how do they impact its activity?

A5: Researchers have investigated the impact of single-point modifications on the 3-Nitro-2-phenyl-2H-chromene scaffold, observing variations in TcGlcK inhibition and antitrypanosomal activity. [] These Structure-Activity Relationship (SAR) studies guide the optimization of this scaffold for improved potency and selectivity.

Q6: Has 3-Nitro-2-phenyl-2H-chromene shown activity against other parasites besides Trypanosoma cruzi?

A6: Yes, certain 3-Nitro-2-phenyl-2H-chromene analogs have demonstrated in vitro activity against the bloodstream form of Trypanosoma brucei brucei, the parasite responsible for human African trypanosomiasis. [] This finding suggests a potential broader application of this scaffold in developing antiparasitic drugs.

Q7: Have any 3-Nitro-2-phenyl-2H-chromene derivatives shown promising antiproliferative activity?

A7: Research suggests that specific 3-nitro-2-phenyl-2H-chromene structures have demonstrated antiproliferative effects and induced apoptosis in Burkitt's lymphoma cell lines. [] This finding highlights the potential of this chemical class in developing anticancer agents.

Q8: What synthetic approaches are commonly employed for preparing 3-Nitro-2-phenyl-2H-chromenes and their derivatives?

A8: A variety of synthetic methods have been explored, including:

- Intermolecular 1,3-dipolar cycloaddition: This approach utilizes N-tosylhydrazones and 3-nitro-2-phenyl-2H-chromene to yield diverse 1-aryl-4-phenyl-2,4-dihydro-chromeno[3,4-c]pyrazoles. []

- Reaction with Salicylaldehyde: This method involves reacting ω-nitrostyrene and various pyrimidine derivatives with salicylaldehyde to generate 3-nitro-2H-chromene derivatives with substitutions at the 2-position. []

- One-pot Michael addition–oxidation: This technique enables the synthesis of coumarin–chromene hybrid compounds by reacting 4-hydroxycoumarin with 3-nitro-2-phenyl-2H-chromene. []

Q9: How does the substituent at the 2-position of 3-Nitro-2H-chromene affect its reactivity?

A9: The nature of the substituent at the 2-position significantly influences the reactivity of 3-Nitro-2H-chromenes. For instance, while 3-nitro-2-phenyl-2H-chromenes readily undergo [3+2]-cycloaddition reactions with stabilized azomethine ylides, 2-trifluoromethyl and 2-trichloromethyl substituted analogs exhibit different reactivity profiles. []

Q10: Has the [3+2]-cycloaddition reaction of 3-Nitro-2-phenyl-2H-chromenes been studied computationally?

A10: Yes, the mechanism and stereoselectivity of the polar [3+2] cycloaddition reaction between N,N'-cyclic azomethine imines and 3-nitro-2-phenyl-2H-chromene have been investigated using molecular electron density theory. [] These studies provide valuable insights into the factors governing the reaction pathway and stereochemical outcome.

Q11: Have there been any studies on the photochemical reactivity of 3-Nitro-2-phenyl-2H-chromenes?

A11: Yes, researchers have explored the photoreactions of 3-Nitro-2-phenyl-2H-chromene in methanol. [] These studies aim to understand the compound's behavior upon light exposure, which could have implications for its stability and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)